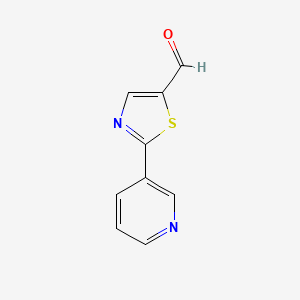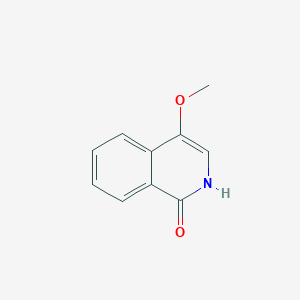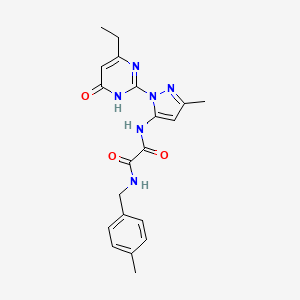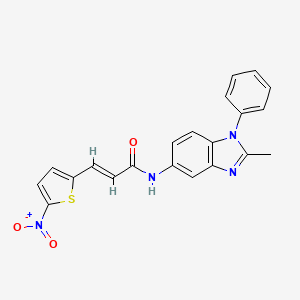![molecular formula C13H14N2OS B2477506 5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one CAS No. 898421-61-9](/img/structure/B2477506.png)
5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring . The presence of the methylsulfanyl group might also allow for reactions involving the sulfur atom.Scientific Research Applications
Structural Analysis and Polymorphism
Research on derivatives of the specified compound has revealed insights into structural analysis and polymorphism. For instance, studies on benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have uncovered two polymorphic forms, demonstrating different hydrogen bonding and pi-pi interactions that contribute to the stability and physical properties of these compounds. These findings are crucial for understanding the material properties and designing substances with desired characteristics (Glidewell et al., 2003).
Antimicrobial Applications
Another area of application is in antimicrobial coatings and inks. A study synthesized new heterocyclic compounds, including derivatives of the specified compound, which were incorporated into polyurethane varnish and printing ink paste. These compounds exhibited significant antimicrobial effects against a range of microbial strains, highlighting their potential for use in surface coatings and inks with enhanced antimicrobial properties (El‐Wahab et al., 2015).
Synthesis and Chemical Reactions
The compound and its derivatives serve as key intermediates in the synthesis of various pyrimidine-based molecules. Research into the synthesis and reactions of these compounds has led to the development of methods for creating novel molecules with potential applications in medicinal chemistry and material science. For example, a study reported the highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, offering a pathway to a new series of compounds with diverse functional groups (Santos et al., 2015).
Inhibitory Activities
Furthermore, derivatives of the specified compound have been explored for their inhibitory activities against enzymes like thymidylate synthase and dihydrofolate reductase. Such studies contribute to the development of potent inhibitors with applications in treating diseases such as cancer and infectious diseases (Gangjee et al., 2008).
Mechanism of Action
Future Directions
The study and development of pyrimidine derivatives is a significant area of research in medicinal chemistry, due to their presence in many biologically active compounds . Future research could involve studying the biological activity of this compound, or using it as a building block to synthesize other complex molecules.
properties
IUPAC Name |
5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)8-17-12-10(2)7-14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHKOXOHOLDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C=NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477428.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2477436.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2477441.png)
